1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Overview
Description
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, also known as TFSPEA, is an organic compound that has been used in a wide range of scientific research applications. It is a highly stable and water-soluble compound that has a low melting point and is able to be synthesized in a relatively straightforward manner. It has been used in studies of enzyme inhibition, protein-protein interaction, and the synthesis of other compounds.
Scientific Research Applications
Kinetic and Mechanistic Studies
- Kinetic and Mechanistic Insights : Research on the kinetics and mechanism of reactions involving trifluoromethyl-substituted compounds provides valuable insights. For example, Jarczewski et al. (1986) studied the kinetics of reactions involving 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane, leading to complex products via intermediate stages (Jarczewski, Schroeder, & Dworniczak, 1986).
Synthesis and Biological Activity
- Synthesis of Derivatives with Biological Properties : Farzaliyev et al. (2020) developed new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone, demonstrating significant biological activities such as antioxidant effects and membrane stabilization (Farzaliyev et al., 2020).
Catalysis and Chemical Reactions
- Catalytic Applications in Chemical Synthesis : Wang et al. (2018) explored the use of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines, demonstrating its effectiveness in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Material Science and Polymer Research
- Advanced Materials Development : Chung et al. (2006) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, highlighting its applications in creating materials with low dielectric constants and high thermal stability (Chung, Tzu, & Hsiao, 2006).
properties
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAPOOBGPIVJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.